2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It has been suggested that the compound may have immunomodulatory effects
Mode of Action
As an immunomodulator, it is likely that it interacts with various components of the immune system to exert its effects
Biochemical Pathways
Given its potential role as an immunomodulator, it may influence pathways related to immune response
Result of Action
As a potential immunomodulator, it may influence the activity of immune cells and the production of immune-related molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydrobenzo Dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Synthesis of the Methylbenzo Thiazolyl Piperazine: This involves the condensation of 6-methylbenzo[d]thiazole with piperazine under controlled temperature and solvent conditions.
Coupling Reaction: The final step involves coupling the dihydrobenzo dioxin ring with the methylbenzo thiazolyl piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, it is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole: Unique due to its combined dihydrobenzo dioxin and methylbenzo thiazolyl piperazine structure.
Other Piperazine Derivatives: Compounds like (4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, which lack the dihydrobenzo dioxin ring.
Other Dihydrobenzo Dioxin Derivatives: Compounds like (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanone, which lack the piperazine moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-2-4-16-19(12-14)28-21(22-16)24-8-6-23(7-9-24)20(25)15-3-5-17-18(13-15)27-11-10-26-17/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPNOJWKWNOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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